N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide
Overview
Description
N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.19296297 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has shown innovative approaches in synthesizing and characterizing derivatives of hydrazinecarbothioamide. For example, reactions of dimethyl acetylenedicarboxylate with 2,5-dithiobiurea derivatives have led to the creation of symmetrically and unsymmetrically N1,N2-disubstituted hydrazine-1,2-dicarbothioamides, illustrating the chemical flexibility and potential for diverse applications of these compounds (Hassan et al., 2014). The structural elucidation of these compounds, including single-crystal X-ray structure analysis, provides a foundation for understanding their chemical behavior and potential uses in various fields.
Applications in Material Science
Copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands have been synthesized and characterized, revealing their potential in electrochemistry. These complexes demonstrate the ability to stabilize low oxidation states of Cu(I) and Ni(I), suggesting applications in catalysis and material science (Hosseini‐Yazdi et al., 2015). The detailed structural and electrochemical characterization of these complexes adds to the understanding of their potential applications.
Potential Antimicrobial and Antifungal Properties
The synthesis of novel benzenesulfonamide derivatives and their evaluation for in vitro antifungal activity highlight the potential biomedical applications of these compounds. Selected compounds have shown promising antifungal activity, indicating the possibility of developing new antimicrobial agents from this class of chemicals (Fahim & Shalaby, 2019).
Antioxidant and Antiproliferative Activities
Compounds derived from N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide have been investigated for their antioxidant and antiproliferative properties. For instance, mixed-ligand amine-containing copper (II) coordination compounds have demonstrated high antioxidant and selective antiproliferative activities towards cancer cells, suggesting their potential in cancer therapy and antioxidant applications (Garbuz et al., 2021).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-15(2)20-11-9-16(3)13-23(20)30-14-19-10-12-22(31-19)24(29)27-28-25(32)26-21-8-6-7-17(4)18(21)5/h6-13,15H,14H2,1-5H3,(H,27,29)(H2,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXGNTJWJURJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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